

An In-depth Technical Guide to 3,9-Dibromoperylene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,9-Dibromoperylene**

Cat. No.: **B1589472**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Perylene Core and the Significance of Bromination

Perylene, a polycyclic aromatic hydrocarbon (PAH), forms the foundation of a versatile class of organic materials renowned for their exceptional thermal stability, strong fluorescence, and unique electronic properties.^[1] The strategic functionalization of the perylene core allows for the fine-tuning of its characteristics, opening up a vast landscape of applications in organic electronics, materials science, and beyond. Among the various modifications, halogenation, particularly bromination, stands out as a pivotal synthetic handle. The introduction of bromine atoms not only modulates the electronic properties of the perylene system but also provides reactive sites for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures.

This guide focuses on a specific, symmetrically substituted isomer: **3,9-Dibromoperylene** (CAS Number: 56752-35-3). This compound serves as a crucial building block and a subject of study in its own right, offering a unique combination of photophysical and electrochemical properties. We will delve into its chemical identity, synthesis, and explore its current and potential applications, providing insights for researchers in both materials science and the life sciences.

Part 1: Core Chemical Identity and Physicochemical Properties

Chemical Structure and CAS Number

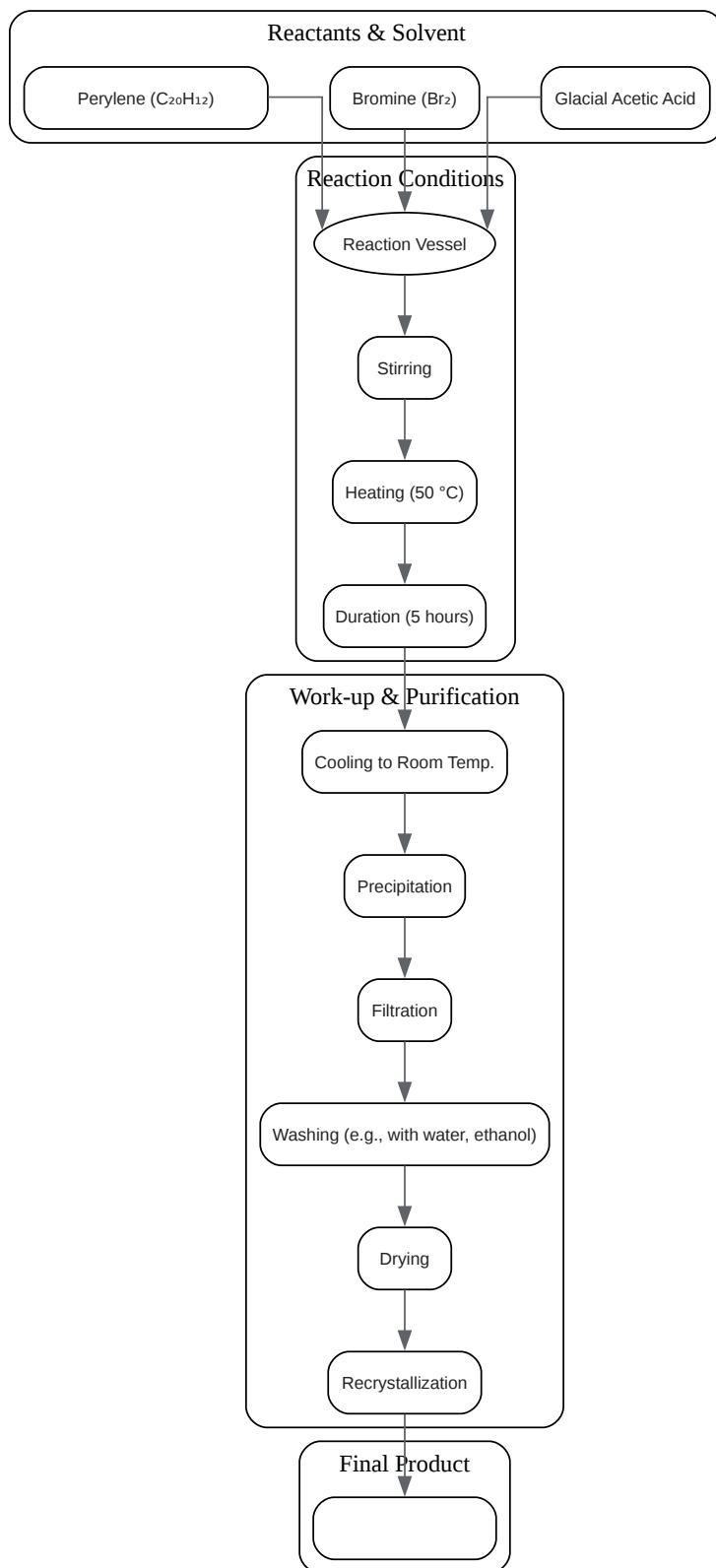
3,9-Dibromoperylene is unequivocally identified by the CAS Number: 56752-35-3.[\[2\]](#) Its molecular structure consists of the pentacyclic perylene core with two bromine atoms attached at the 3 and 9 positions.

- Molecular Formula: $C_{20}H_{10}Br_2$ [\[1\]](#)
- Molecular Weight: 410.11 g/mol [\[3\]](#)
- IUPAC Name: **3,9-dibromoperylene**[\[2\]](#)
- SMILES: BrC(C1=C2C3=CC=C1)=CC=C2C4=C5C3=CC=C(Br)C5=CC=C4[\[3\]](#)
- InChI Key: IPLAQSRFBRURHW-UHFFFAOYSA-N[\[3\]](#)

The symmetrical substitution pattern of **3,9-dibromoperylene** is a key feature, influencing its crystalline packing and simplifying its spectroscopic signatures compared to asymmetric isomers.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of **3,9-Dibromoperylene** is essential for its application in various fields. The table below summarizes key data gathered from multiple sources.


Property	Value	Source(s)
Physical Form	Solid	[4]
Melting Point	290 °C	[1]
Boiling Point (Predicted)	554.4 ± 23.0 °C	[1]
Density (Predicted)	1.795 ± 0.06 g/cm ³	[1]
Solubility	Insoluble in water (1.1E-6 g/L at 25 °C). [2] Partially soluble in chloroform, THF, and toluene. [5] Bromination generally improves solubility in organic solvents compared to the parent perylene.	
Storage	Keep in a dark place, sealed in a dry, room temperature environment.	[1]
UV-Vis Absorption (λ _{max})	440-460 nm	[6]
¹ H NMR	Aromatic proton signals in the downfield region between 8.0-9.0 ppm.	[6]
Crystal Structure	Monoclinic, Space Group P2 ₁ /a	[7]

The UV-visible absorption spectrum of **3,9-dibromoperylene** shows a bathochromic (red) shift compared to unsubstituted perylene, a direct consequence of the electronic perturbations introduced by the bromine atoms to the π-system.[6]

Part 2: Synthesis and Experimental Protocols

The synthesis of **3,9-dibromoperylene** is most commonly achieved through the direct electrophilic bromination of perylene. The 3 and 9 positions are electronically favored for substitution.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3,9-Dibromoperylene** via electrophilic bromination.

Detailed Step-by-Step Synthesis Protocol

This protocol is based on the established method of electrophilic bromination of perylene.

Materials:

- Perylene
- Bromine
- Glacial Acetic Acid
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer with heating plate
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, dissolve perylene in glacial acetic acid. The flask should be placed in a well-ventilated fume hood.
- Bromine Addition: While stirring the perylene solution, add a stoichiometric amount of bromine (typically a slight excess) dropwise from the dropping funnel. The addition should be slow to control the reaction rate and temperature.
- Reaction: After the addition of bromine is complete, heat the reaction mixture to 50 °C and maintain this temperature with continuous stirring for approximately 5 hours.
- Work-up:
 - Allow the reaction mixture to cool to room temperature.
 - The product will precipitate out of the solution.

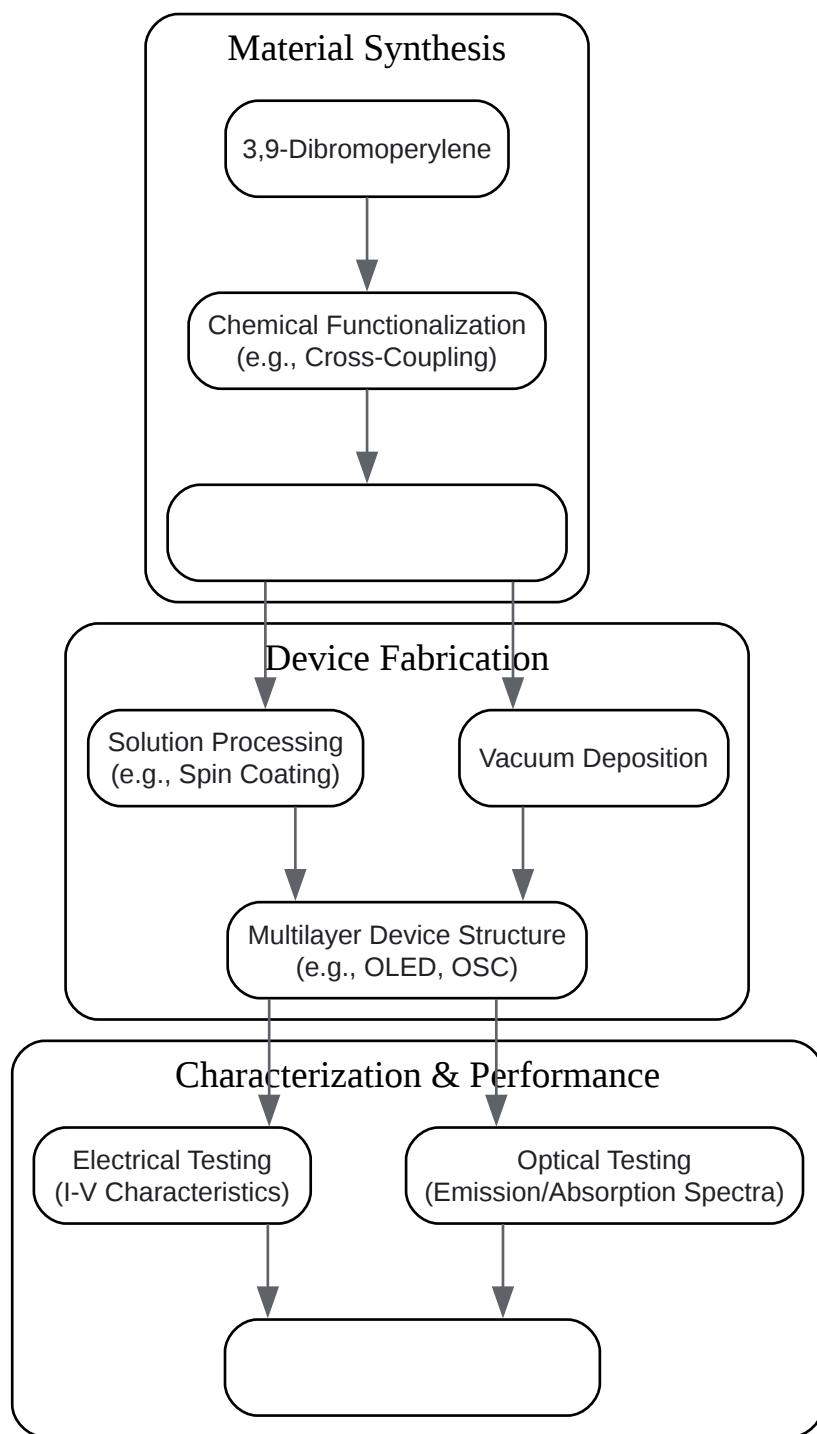
- Collect the precipitate by vacuum filtration.
- Wash the collected solid sequentially with water and then ethanol to remove any unreacted starting materials and impurities.
- Purification:
 - The crude **3,9-dibromoperylene** can be further purified by recrystallization from a suitable solvent, such as toluene or chlorobenzene. The separation of 3,9- and 3,10-dibromoperylene isomers can be achieved through sequential and repeated recrystallization.[\[7\]](#)
- Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by techniques such as ^1H NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Causality Behind Experimental Choices:

- Solvent: Glacial acetic acid is a common solvent for this reaction as it is polar enough to dissolve perylene to some extent and is relatively inert to bromine.
- Temperature: The reaction is carried out at a moderately elevated temperature of 50 °C to ensure a reasonable reaction rate without promoting over-bromination or side reactions.
- Purification: Recrystallization is a crucial step to separate the desired 3,9-isomer from the 3,10-isomer that can also be formed during the reaction. The difference in solubility and crystal packing between the isomers allows for their separation.

Part 3: Applications in Organic Electronics and Materials Science

The unique electronic and photophysical properties of **3,9-dibromoperylene** make it a valuable material in the field of organic electronics.[\[6\]](#) Its high thermal stability and strong fluorescence are particularly advantageous.[\[1\]](#)


Organic Light-Emitting Diodes (OLEDs)

3,9-Dibromoperylene and its derivatives are utilized in the manufacturing of OLEDs.^[1] Their strong fluorescence enhances the light emission and overall performance of the devices.^[1] The bromine atoms can be used as synthetic handles to attach other functional groups, allowing for the tuning of the emission color and charge transport properties. Furthermore, **3,9-dibromoperylene** serves as a key intermediate in the synthesis of rubrene, a red pigment known for its efficient fluorescence and use in OLEDs.^[6]

Organic Solar Cells (OSCs)

In the realm of organic photovoltaics, **3,9-dibromoperylene** is explored as a component that can contribute to the efficiency and performance of these solar energy conversion systems.^[1] Its high thermal stability is a desirable characteristic for long-lasting devices. The electron-withdrawing nature of the bromine atoms influences the frontier molecular orbital energy levels, which is a critical parameter in designing efficient donor-acceptor systems in OSCs.

Conceptual Workflow for Device Fabrication

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the application of **3,9-Dibromoperylene** in organic electronic devices.

Part 4: Emerging Potential in Drug Development and Biological Applications

While the primary applications of **3,9-dibromoperylene** have been in materials science, the broader class of perylene derivatives is gaining attention for its biological activities. This opens up intriguing possibilities for its use in drug development and as a tool for biological research.

Anticancer and Antiviral Potential

Recent studies have highlighted the therapeutic potential of perylene derivatives. For instance, certain N,N'-disubstituted perylenediiimides and their 1,7-dibromo derivatives have been shown to exhibit anticancer properties by inhibiting enzymes like glutathione transferase and c-src.^[4] This suggests that brominated perylene scaffolds could serve as a template for the design of novel small-molecule inhibitors.^[4] Furthermore, amphipathic perylene derivatives have demonstrated broad-spectrum antiviral activity against enveloped viruses by acting as light-dependent fusion inhibitors.

Fluorescent Probes for Biological Imaging and Sensing

The inherent fluorescence of the perylene core is a highly valuable attribute for biological applications.^{[8][9]} **3,9-Dibromoperylene**'s fluorescence properties make it a candidate for use as a fluorescent probe.^[1] For example, its fluorescence anisotropy decay has been shown to correlate with the viscosity of the surrounding medium, suggesting its potential as a tool for studying cellular environments.^[6]

The bromine atoms on the **3,9-dibromoperylene** scaffold can be functionalized to introduce targeting moieties or environmentally sensitive groups, leading to the development of sophisticated fluorescent probes for biological imaging. These probes can be designed to report on specific biological events or to visualize particular cellular structures with high sensitivity. A novel fluorescent probe, 3-perylene diphenylphosphine (3-PeDPP), has been synthesized for the direct analysis of lipid hydroperoxides and has been successfully incorporated into cells and tissue sections for studying membrane lipid peroxidation.^[10] This demonstrates the utility of the perylene scaffold in creating probes for important biological analytes.

Conclusion: A Versatile Building Block with a Bright Future

3,9-Dibromoperylene, with its well-defined chemical structure and versatile reactivity, stands as a significant molecule at the intersection of materials science and life sciences. Its established role as a precursor for high-performance organic electronic materials is continually expanding, driven by the ever-present need for novel materials with tailored optoelectronic properties. Simultaneously, the emerging biological activities of brominated perylene derivatives hint at a promising future for **3,9-dibromoperylene** as a scaffold in the design of new therapeutic agents and advanced fluorescent probes. This guide has provided a comprehensive overview of its synthesis, properties, and applications, aiming to equip researchers and scientists with the foundational knowledge to explore and innovate with this remarkable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. upbio.lookchem.com [upbio.lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3,9-Dibromoperylene | C₂₀H₁₀Br₂ | CID 11825735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperlyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy 3,9-Dibromoperylene | 56752-35-3 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Probes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. Development of novel fluorescent probe 3-perylene diphenylphosphine for determination of lipid hydroperoxide with fluorescent image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,9-Dibromoperylene: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589472#3-9-dibromoperylene-chemical-structure-and-cas-number-56752-35-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com